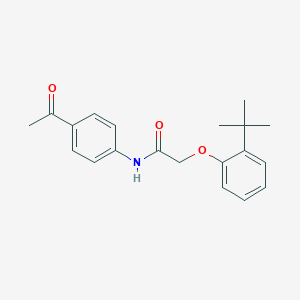

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step chemical reactions including acetylation, esterification, and sometimes complex catalyzed processes. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide demonstrates the role of catalysts and optimal conditions to achieve high yields in the production of acetamide derivatives (Gao Yonghong, 2009).

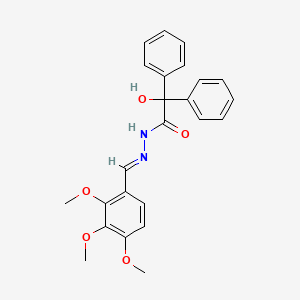

Molecular Structure Analysis

Molecular structure analysis, often conducted through techniques such as X-ray crystallography, NMR, and computational studies, provides insights into the geometrical and electronic configuration of acetamide compounds. For example, studies on similar compounds have elucidated their intra- and intermolecular hydrogen bonding and electronic behavior through NBO studies and variable temperature NMR experiments (T. Romero, Angela Margarita, 2008).

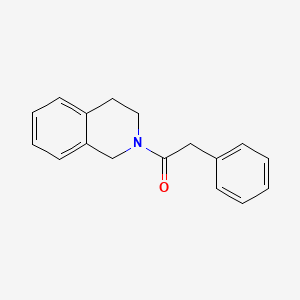

Chemical Reactions and Properties

Acetamide compounds participate in a variety of chemical reactions, displaying chemoselectivity, and react under specific conditions to form desired products. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been achieved using immobilized lipase, showcasing the importance of catalysts and conditions in directing the outcome of reactions (Deepali B Magadum, G. Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various industries. These properties are influenced by the molecular structure and substituents on the acetamide group. The synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide reveal the role of substituents in determining physical properties (Z. Zhong-cheng, Shu Wan-yin, 2002).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key to their application in synthesis and drug design. Studies on compounds like N-Methyl-2-(4-phenoxyphenoxy) acetamide provide insights into the reactivity and potential applications of acetamide derivatives in various chemical reactions (He Xiang-qi, 2007).

Applications De Recherche Scientifique

Chemoselective Acetylation and Drug Synthesis

Chemoselective acetylation of aminophenols, a reaction relevant to the synthesis of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide, has been explored for the synthesis of intermediates in antimalarial drugs. For example, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates the potential for synthesizing complex molecules with pharmaceutical applications Deepali B Magadum & G. Yadav, 2018.

Environmental and Analytical Chemistry

Research into the detection and analysis of alkylphenols, including 4-tert-butylphenol, a structural component of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide, highlights the environmental impact and analytical challenges of these compounds. Studies on the determination of alkylphenols in human tissues and environmental samples underscore the importance of understanding the fate and behavior of such compounds in various contexts Marta Pastor-Belda et al., 2020.

Potential Antioxidant and Pharmacological Activities

The exploration of phenolic compounds for their antioxidant and pharmacological properties provides a basis for investigating the activities of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide. For instance, studies on the antioxidant activities of phenols and their derivatives suggest that structurally related compounds may exhibit significant biological activities, including acting as radical scavengers T. Dinis, V. Madeira, & L. Almeida, 1994.

Synthesis and Characterization of Related Compounds

Research into the synthesis and characterization of compounds structurally related to N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide, such as substituted N-(2-hydroxyphenyl)acetamides, provides insights into chemical synthesis strategies, potential applications, and the importance of understanding the physicochemical properties of such molecules T. Romero & Angela Margarita, 2008.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14(22)15-9-11-16(12-10-15)21-19(23)13-24-18-8-6-5-7-17(18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVBFAVODRCPKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)

![N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5596500.png)

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)

![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)

![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)